Cas no 851405-15-7 (4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-4-methyl-
- 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 4-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- AKOS016488580
- F0611-0520
- 851405-15-7
- AB00669470-01
- 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
-
- Inchi: 1S/C20H20N2O2/c1-13-3-6-15(7-4-13)19(23)21-10-9-17-12-16-8-5-14(2)11-18(16)22-20(17)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24)
- InChI Key: ZZGZNAGMEQZRHO-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)(=O)C1=CC=C(C)C=C1
Computed Properties
- Exact Mass: 320.152477885g/mol
- Monoisotopic Mass: 320.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.165±0.06 g/cm3(Predicted)
- Boiling Point: 588.9±50.0 °C(Predicted)
- pka: 11.66±0.70(Predicted)
4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0520-1mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-2μmol |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-20mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-5μmol |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-15mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-40mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-25mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-20μmol |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-3mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0520-30mg |
4-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-15-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Related Literature
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
Research Briefing on 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-15-7)
In recent years, the compound 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-15-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its quinoline core and benzamide moiety, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. The unique structural features of this compound contribute to its biological activity, making it a subject of extensive investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound acts as a potent inhibitor of specific kinase pathways involved in cancer cell proliferation. The study utilized in vitro and in vivo models to validate its efficacy, revealing significant tumor growth suppression with minimal off-target effects. These findings highlight the compound's potential as a targeted therapy for certain malignancies.
Another notable study, conducted by a collaborative team from leading pharmaceutical institutions and published in Bioorganic & Medicinal Chemistry Letters (2024), explored the anti-inflammatory properties of 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide. The researchers identified its ability to modulate key inflammatory cytokines, suggesting its applicability in treating chronic inflammatory conditions. The study also provided insights into the compound's pharmacokinetic profile, including its bioavailability and metabolic stability, which are critical for further drug development.
In addition to its therapeutic potential, the synthesis and optimization of 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide have been areas of active research. A recent publication in Organic Process Research & Development (2023) detailed a scalable and efficient synthetic route for this compound, addressing previous challenges related to yield and purity. This advancement is expected to facilitate larger-scale production for preclinical and clinical studies.
Despite the promising results, challenges remain in the development of 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide as a therapeutic agent. Ongoing research is focused on optimizing its selectivity and reducing potential side effects. Furthermore, comprehensive toxicology studies are needed to ensure its safety profile before advancing to clinical trials. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and translating the compound's potential into tangible medical benefits.
In conclusion, 4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-15-7) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its dual role in oncology and inflammation, coupled with recent advancements in synthesis, positions it as a molecule of significant interest. Continued research and development efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its path to clinical application.
851405-15-7 (4-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide) Related Products
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)



